Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
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Overview
Description
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is an organic compound characterized by the presence of two pyridin-4-ylmethylene groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone typically involves a crossed aldol condensation reaction. This reaction is carried out by reacting pyridine-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of (2E,6E)-2,6-bis(pyridin-4-ylmethyl)cyclohexanol.
Substitution: Formation of halogenated pyridinyl derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- Phenyl(pyridin-4-yl)methanone
- pyridin-2-yl(pyridin-4-yl)methanone
- (2E,6E)-2-benzylidene-6-(3,4-dimethoxybenzylidene)cyclohexanone
Comparison:
- Structural Differences: While similar compounds may have variations in the substituents attached to the cyclohexanone core, (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is unique due to the presence of two pyridin-4-ylmethylene groups.
- Reactivity: The presence of pyridinyl groups can influence the reactivity and stability of the compound, making it distinct in its chemical behavior.
- Applications: The unique structure of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone allows for specific applications in coordination chemistry and potential therapeutic uses, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
Properties
IUPAC Name |
2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399769 |
Source
|
Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871361-88-5 |
Source
|
Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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